Cas no 2034240-87-2 (5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide)
![5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034240-87-2x500.png)
5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
- 2034240-87-2
- 5-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide
- F6454-2094
- AKOS026688563
- 5-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
-
- インチ: 1S/C17H22N4O2/c1-12-9-15(3-6-18-12)21-7-4-14(5-8-21)11-19-17(22)16-10-13(2)23-20-16/h3,6,9-10,14H,4-5,7-8,11H2,1-2H3,(H,19,22)
- InChIKey: MPAVOZVHWRZJOP-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=CC(C(NCC2CCN(C3C=CN=C(C)C=3)CC2)=O)=N1
計算された属性
- せいみつぶんしりょう: 314.17427596g/mol
- どういたいしつりょう: 314.17427596g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6454-2094-10μmol |
5-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034240-87-2 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F6454-2094-75mg |
5-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034240-87-2 | 90%+ | 75mg |
$312.0 | 2023-05-17 | |
Life Chemicals | F6454-2094-20μmol |
5-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034240-87-2 | 90%+ | 20μl |
$118.5 | 2023-05-17 | |
Life Chemicals | F6454-2094-4mg |
5-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034240-87-2 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F6454-2094-40mg |
5-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034240-87-2 | 90%+ | 40mg |
$210.0 | 2023-05-17 | |
Life Chemicals | F6454-2094-50mg |
5-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034240-87-2 | 90%+ | 50mg |
$240.0 | 2023-05-17 | |
Life Chemicals | F6454-2094-3mg |
5-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034240-87-2 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F6454-2094-15mg |
5-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034240-87-2 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F6454-2094-2μmol |
5-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034240-87-2 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F6454-2094-10mg |
5-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034240-87-2 | 90%+ | 10mg |
$118.5 | 2023-05-17 |
5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide 関連文献
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamideに関する追加情報
Recent Advances in the Study of 5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide (CAS: 2034240-87-2)
The compound 5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide (CAS: 2034240-87-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, pharmacological properties, and potential clinical implications.
Recent studies have highlighted the compound's role as a selective inhibitor of specific kinase pathways, which are implicated in various diseases, including cancer and inflammatory disorders. The molecular structure of 5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide allows for high-affinity binding to target proteins, making it a promising candidate for drug development. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its binding mechanisms and optimize its pharmacokinetic properties.
In preclinical trials, the compound demonstrated significant efficacy in inhibiting tumor growth in xenograft models, with minimal off-target effects. These findings suggest its potential as a targeted therapy for oncology applications. Additionally, its favorable safety profile in animal models underscores its translational potential. Further studies are underway to explore its therapeutic utility in other disease contexts, such as autoimmune disorders and neurodegenerative diseases.
The synthesis of 5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide has also been refined to improve yield and scalability. Recent publications describe novel synthetic routes that enhance the compound's purity and stability, addressing previous challenges in large-scale production. These advancements are critical for facilitating its transition from laboratory research to clinical development.
In conclusion, 5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide represents a promising therapeutic agent with broad applicability in medicine. Ongoing research aims to further elucidate its mechanisms of action and expand its clinical potential. The compound's unique chemical properties and robust preclinical data position it as a key focus area for future drug discovery efforts in the chemical biology and pharmaceutical industries.
2034240-87-2 (5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide) 関連製品
- 1539277-95-6((1R)-6-[(benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid)
- 2748749-29-1(INDEX NAME NOT YET ASSIGNED)
- 1040640-32-1(3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine)
- 175136-92-2(5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid)
- 1803663-11-7(4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine)
- 179057-32-0(1-4-(4-Fluorophenoxy)phenylmethanamine)
- 1094379-54-0(2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile)
- 941271-13-2(tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate)
- 1797710-13-4(N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzene-1-sulfonamide)
- 2171163-51-0(3-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid)




